![molecular formula C12H15BrO B2544681 [1-[(3-Bromo-2-methylphenyl)methyl]cyclopropyl]methanol CAS No. 2229207-88-7](/img/structure/B2544681.png)
[1-[(3-Bromo-2-methylphenyl)methyl]cyclopropyl]methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[1-[(3-Bromo-2-methylphenyl)methyl]cyclopropyl]methanol: is an organic compound with the molecular formula C12H15BrO It is characterized by the presence of a brominated aromatic ring attached to a cyclopropylmethanol group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of [1-[(3-Bromo-2-methylphenyl)methyl]cyclopropyl]methanol typically involves the following steps:
Bromination: The starting material, 2-methylbenzyl alcohol, undergoes bromination using bromine (Br2) in the presence of a suitable solvent like dichloromethane (CH2Cl2) to yield 3-bromo-2-methylbenzyl alcohol.
Cyclopropanation: The brominated product is then subjected to cyclopropanation using a cyclopropylmethyl halide (e.g., cyclopropylmethyl bromide) in the presence of a strong base like sodium hydride (NaH) to form the desired this compound.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with considerations for scalability, cost-effectiveness, and environmental impact. The use of continuous flow reactors and green chemistry principles can enhance the efficiency and sustainability of the production process.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: [1-[(3-Bromo-2-methylphenyl)methyl]cyclopropyl]methanol can undergo oxidation reactions to form corresponding aldehydes or ketones. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: The compound can be reduced to form the corresponding cyclopropylmethane derivative using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The bromine atom in the aromatic ring can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives. Typical reagents include sodium methoxide (NaOCH3) and sodium ethoxide (NaOEt).
Common Reagents and Conditions:
Oxidation: KMnO4 in aqueous or acidic medium.
Reduction: LiAlH4 in anhydrous ether.
Substitution: NaOCH3 or NaOEt in an appropriate solvent like ethanol.
Major Products:
Oxidation: Corresponding aldehydes or ketones.
Reduction: Cyclopropylmethane derivatives.
Substitution: Various substituted aromatic derivatives.
Aplicaciones Científicas De Investigación
Chemistry:
Synthesis of Complex Molecules: The compound serves as an intermediate in the synthesis of more complex organic molecules, particularly those containing cyclopropyl and brominated aromatic moieties.
Biology:
Biological Probes: It can be used as a probe to study the interactions of brominated aromatic compounds with biological systems.
Medicine:
Pharmaceutical Research: The compound’s structural features make it a candidate for the development of new pharmaceuticals, particularly those targeting specific molecular pathways.
Industry:
Material Science: It can be used in the development of new materials with unique properties, such as polymers and resins.
Mecanismo De Acción
The mechanism by which [1-[(3-Bromo-2-methylphenyl)methyl]cyclopropyl]methanol exerts its effects involves interactions with specific molecular targets. The brominated aromatic ring can participate in halogen bonding, while the cyclopropyl group can influence the compound’s conformational flexibility. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to various biological effects.
Comparación Con Compuestos Similares
- [1-[(3-Chloro-2-methylphenyl)methyl]cyclopropyl]methanol
- [1-[(3-Fluoro-2-methylphenyl)methyl]cyclopropyl]methanol
- [1-[(3-Iodo-2-methylphenyl)methyl]cyclopropyl]methanol
Comparison:
- Halogen Substitution: The presence of different halogens (bromine, chlorine, fluorine, iodine) in the aromatic ring can significantly influence the compound’s reactivity, biological activity, and physical properties.
- Unique Features: [1-[(3-Bromo-2-methylphenyl)methyl]cyclopropyl]methanol is unique due to the specific electronic and steric effects imparted by the bromine atom, which can enhance its interactions with biological targets and its utility in synthetic chemistry.
Propiedades
IUPAC Name |
[1-[(3-bromo-2-methylphenyl)methyl]cyclopropyl]methanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15BrO/c1-9-10(3-2-4-11(9)13)7-12(8-14)5-6-12/h2-4,14H,5-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSSJTYWDFRJVKO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Br)CC2(CC2)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15BrO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
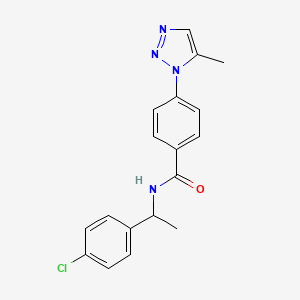
![1H-Imidazo[1,2-B]pyrazole-7-carboxylic acid hydrochloride](/img/structure/B2544599.png)
![N-(7-CHLORO-4-METHOXY-1,3-BENZOTHIAZOL-2-YL)-N-[2-(DIMETHYLAMINO)ETHYL]-3-NITROBENZAMIDE HYDROCHLORIDE](/img/structure/B2544600.png)
![ethyl 4-(2-{[3-(4-methylphenyl)-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetyl)piperazine-1-carboxylate](/img/structure/B2544601.png)
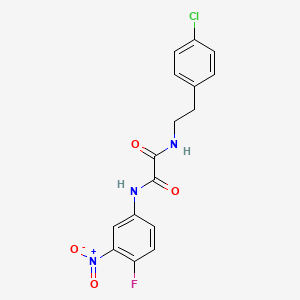
![5-amino-1-{[2-(5-bromo-2-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-N-(2-methylphenyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2544604.png)
![1-[(2,6-Dichlorophenyl)methyl]-3'-(4-methoxyphenyl)-1,2-dihydrospiro[indole-3,2'-[1,3]thiazolidine]-2,4'-dione](/img/structure/B2544605.png)
![N-(3-PHENYL-1,2,4-THIADIAZOL-5-YL)-2-[(5-PHENYL-1,3,4-OXADIAZOL-2-YL)SULFANYL]ACETAMIDE](/img/structure/B2544607.png)
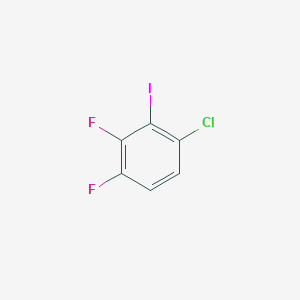
![[(2S)-1-(triphenylmethyl)aziridin-2-yl]methyl methanesulfonate](/img/structure/B2544612.png)

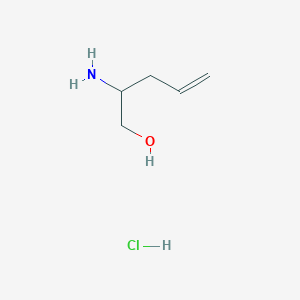
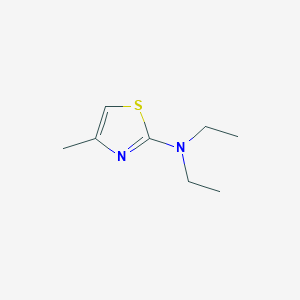
![Methyl 1-[3-(4-{[4-(4-nitrophenyl)piperazino]methyl}phenoxy)propyl]-4-piperidinecarboxylate](/img/structure/B2544620.png)
